Cas no 38293-63-9 (Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate)

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate structure
38293-63-9 structure
Product Name:Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate
CAS No:38293-63-9
MF:C8H10O5S
MW:218.227001667023
MDL:MFCD00205204
CID:303496
PubChem ID:2777656
Update Time:2025-07-19

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate
    • 2,3-Thiophenedicarboxylicacid, tetrahydro-4-oxo-, dimethyl ester (7CI,9CI)
    • dimethyl 4-oxothiolane-2,3-dicarboxylate
    • 2,3-bismethoxycarbonyl-4-oxotetrahydrothiophene
    • 2,3-bismethoxycarbonyltetrahydrothiophen-4-one
    • 2,3-Dimethoxycarbonyl-4-oxotetrahydrothiophen
    • 3-Oxo-4,5-bismethoxycarbonyltetrahydrothiophene
    • 4,5-Dicarbomethoxy-3-thiophanone
    • 4-Oxo-tetrahydro-thiophen-2,3-dicarbonsaeure-dimeth
    • 4-Oxotetrahydrothiophene-2,3-Dicarboxylic Acid Dimethyl Ester
    • Dimethyl tetrahydro-4-oxothiophene-2,3-dicarboxylate
    • Methyl 2,5-anhydro-3-deoxy-3-(methoxycarbonyl)-2-thiopent-4-ulosonate
    • 4-Oxo-tetrahydro-thiophene-2,3-dicarboxylic acid dimethyl ester
    • SCHEMBL10362817
    • AKOS000276830
    • A824095
    • 4-oxothiolane-2,3-dicarboxylic acid dimethyl ester
    • dimethyl 4-oxidanylidenethiolane-2,3-dicarboxylate
    • DTXSID70380609
    • AKOS016843276
    • FT-0625066
    • 38293-63-9
    • BMEYAMNXPSFVFQ-UHFFFAOYSA-N
    • dimethyl4-oxotetrahydrothiophene-2,3-dicarboxylate
    • MDL: MFCD00205204
    • Inchi: 1S/C8H10O5S/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2/h5-6H,3H2,1-2H3
    • InChI Key: BMEYAMNXPSFVFQ-UHFFFAOYSA-N
    • SMILES: S1CC(C(C(=O)OC)C1C(=O)OC)=O

Computed Properties

  • Exact Mass: 218.02500
  • Monoisotopic Mass: 218.025
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 95Ų

Experimental Properties

  • Density: 1.364
  • Boiling Point: 130°C 1mm
  • Flash Point: 163.2°C
  • Refractive Index: 1.52
  • PSA: 94.97000
  • LogP: -0.36690

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate Security Information

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:38293-63-9)Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate
Order Number:A824095
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:19
Price ($):314.0
Email:sales@amadischem.com

Additional information on Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate (CAS No. 38293-63-9): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate (CAS No. 38293-63-9) is a unique and versatile compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug development and synthetic organic chemistry. This compound is characterized by its distinctive tetrahydrothiophene core and dicarboxylate functional groups, which contribute to its chemical reactivity and biological activity.

The molecular structure of Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate consists of a five-membered ring with a sulfur atom and an oxo group, flanked by two carboxylate esters. The presence of these functional groups imparts the molecule with a range of chemical properties, including solubility, stability, and reactivity. These properties make it an attractive candidate for various synthetic transformations and biological studies.

Recent research has highlighted the potential of Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities. The researchers found that the tetrahydrothiophene core plays a crucial role in modulating these biological effects, making it a valuable scaffold for further drug design and optimization.

In addition to its biological applications, Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate has been explored for its synthetic utility. The compound can serve as a versatile building block in the synthesis of more complex molecules. For example, it can be used as a starting material for the preparation of heterocyclic compounds with potential pharmaceutical applications. The ease of functionalization and the stability of the tetrahydrothiophene ring make it an attractive choice for synthetic chemists.

The physical properties of Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate have also been extensively studied. It is typically obtained as a white crystalline solid with a melting point ranging from 105°C to 107°C. The compound is moderately soluble in common organic solvents such as methanol, ethanol, and dichloromethane but exhibits limited solubility in water. These properties are important considerations for its use in both laboratory-scale experiments and industrial processes.

Spectroscopic techniques have been employed to characterize the structure and purity of Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate. Nuclear magnetic resonance (NMR) spectroscopy has been particularly useful in confirming the presence of the tetrahydrothiophene ring and the dicarboxylate esters. Infrared (IR) spectroscopy has also provided valuable insights into the functional groups present in the molecule, with characteristic peaks observed at specific wavenumbers.

The safety profile of Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate is another important aspect to consider. While it is not classified as a hazardous material under current regulations, appropriate handling precautions should be taken to ensure safe use in laboratory settings. This includes wearing personal protective equipment (PPE) such as gloves and goggles to prevent skin contact and inhalation.

In conclusion, Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate (CAS No. 38293-63-9) is a multifaceted compound with significant potential in both medicinal chemistry and synthetic organic chemistry. Its unique structural features and favorable chemical properties make it an ideal candidate for further research and development. As ongoing studies continue to uncover new applications and insights into its behavior, this compound is poised to play an increasingly important role in advancing our understanding of chemical biology and drug discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:38293-63-9)Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate
A824095
Purity:99%
Quantity:1g
Price ($):314.0
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